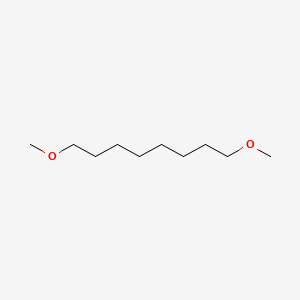

1,8-Dimethoxyoctane

Description

1,8-Dimethoxyoctane is a symmetrical dialkoxy compound with methoxy (-OCH₃) groups at the terminal positions of an eight-carbon chain. Its molecular formula is C₁₀H₂₂O₂, and its molecular weight is 174.28 g/mol. While specific data on this compound is absent in the provided evidence, its structure suggests properties typical of ethers, such as moderate polarity, low water solubility, and utility as a solvent or intermediate in organic synthesis.

Properties

CAS No. |

51306-09-3 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1,8-dimethoxyoctane |

InChI |

InChI=1S/C10H22O2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2,1-2H3 |

InChI Key |

HDFIOFYQNHYFKS-UHFFFAOYSA-N |

SMILES |

COCCCCCCCCOC |

Canonical SMILES |

COCCCCCCCCOC |

Other CAS No. |

51306-09-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Octane Derivatives

The following table and analysis compare 1,8-dimethoxyoctane with other 1,8-disubstituted octane derivatives, leveraging data from the provided evidence:

Table 1: Comparative Analysis of 1,8-Disubstituted Octane Derivatives

Key Comparative Insights

Functional Group Reactivity

- This compound : Methoxy groups are electron-donating, making the compound less reactive toward nucleophiles compared to halogenated analogs (e.g., 1,8-dibromooctane or 1,8-dichlorooctane) .

- 1,8-Diisocyanatooctane : Isocyanate groups are highly electrophilic, enabling polymerization (e.g., polyurethanes) . This contrasts with the inertness of methoxy groups.

- 1,8-Dimercaptooctane : Thiols (-SH) participate in redox reactions and disulfide bond formation, useful in self-healing materials .

Physical Properties

- Halogenated Derivatives : Higher molecular weights and densities (e.g., 1,8-dibromooctane: 263.02 g/mol) compared to this compound (174.28 g/mol) . Fluorinated analogs (e.g., 1,8-diiodoperfluorooctane) exhibit exceptional hydrophobicity and thermal stability .

- 1,8-Octanediol : Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives .

Applications 1,8-Diisocyanatooctane: Used in industrial polymer production due to its reactivity . 1,8-Dimercaptooctane: Critical in nanotechnology and rubber vulcanization .

Research Findings and Gaps

- Synthetic Utility : Halogenated derivatives (Br, Cl) are preferred for alkylation or cross-coupling reactions, whereas methoxy analogs may require harsher conditions for functionalization .

- Toxicity and Safety : Isocyanates (e.g., 1,8-diisocyanatooctane) are hazardous upon inhalation, unlike methoxy derivatives, which are likely low-risk .

- Data Limitations: No direct studies on this compound were found in the provided evidence; inferences are based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.